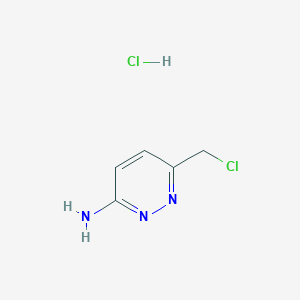

6-(Chloromethyl)pyridazin-3-amine hydrochloride

Description

Properties

IUPAC Name |

6-(chloromethyl)pyridazin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBCNIOOUGVZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

6-(Chloromethyl)pyridazin-3-amine hydrochloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)pyridazin-3-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific use case.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₇Cl₂N₃ (assuming hydrochloride adds one Cl⁻ and H⁺).

- Molecular Weight : ~192.05 g/mol.

- CAS Number : 1420865-79-7 (for 3-chloro-6-(chloromethyl)pyridazine hydrochloride, a closely related compound) .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs, their properties, and applications:

Structural and Reactivity Comparisons

- Chloromethyl vs. Methyl : The chloromethyl group in 6-(chloromethyl)pyridazin-3-amine hydrochloride is more reactive than the methyl group in 6-chloro-5-methylpyridazin-3-amine. This enhances its utility in cross-coupling and alkylation reactions .

- Chloromethyl vs. Methoxy : The methoxy group in 6-methoxypyridazin-3-amine hydrochloride is electron-donating, reducing electrophilicity at position 6 compared to the electron-withdrawing chloromethyl group .

- Substituent Diversity : Piperidinyl and ethynyl derivatives exhibit tailored physicochemical properties. For example, the piperidinyl group improves blood-brain barrier penetration, while ethynyl groups enable modular synthesis .

Biological Activity

6-(Chloromethyl)pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-(Chloromethyl)pyridazin-3-amine hydrochloride features a pyridazine ring substituted with a chloromethyl group, which is significant for its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 158.6 g/mol.

The biological activity of 6-(Chloromethyl)pyridazin-3-amine hydrochloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial properties.

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting that this compound may also engage in receptor-mediated actions.

Antimicrobial Activity

Research indicates that 6-(Chloromethyl)pyridazin-3-amine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 1.0 mg/mL |

| Staphylococcus aureus | 0.25 - 0.5 mg/mL |

| Pseudomonas aeruginosa | 1.0 - 2.0 mg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that 6-(Chloromethyl)pyridazin-3-amine hydrochloride exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The effectiveness of 6-(Chloromethyl)pyridazin-3-amine hydrochloride can be influenced by structural modifications:

- Substituent Variations : Alterations at the chloromethyl position or modifications to the pyridazine ring can enhance or diminish biological activity.

- Functional Group Impact : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and binding affinity to biological targets.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyridazine derivatives, including 6-(Chloromethyl)pyridazin-3-amine hydrochloride. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Investigation of Anticancer Properties

Another research effort focused on the anticancer properties of pyridazine derivatives, revealing that 6-(Chloromethyl)pyridazin-3-amine hydrochloride displayed significant cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.

Preparation Methods

Starting Material and General Strategy

The primary synthetic approach to 6-(Chloromethyl)pyridazin-3-amine hydrochloride involves the functionalization of the pyridazine ring, often starting from 3,6-dichloropyridazine . The key transformations include selective amination at the 3-position and chloromethylation at the 6-position, followed by formation of the hydrochloride salt.

Synthesis of 3-Amino-6-chloropyridazine as a Key Intermediate

A crucial precursor in the synthesis is 3-amino-6-chloropyridazine , which can be prepared via nucleophilic substitution of 3,6-dichloropyridazine with ammonia. According to patent CN104844523A, the synthesis involves:

- Reacting 3,6-dichloropyridazine with aqueous ammonia in a solvent such as DMF, methylene dichloride, or acetonitrile.

- Reaction temperatures range from 30°C to 180°C.

- Reaction times vary from 0.5 to 26 hours depending on scale and conditions.

- Purification is achieved by evaporation, recrystallization, and silica gel column chromatography.

Typical reaction parameters and results from the patent are summarized below:

| Embodiment | 3,6-Dichloropyridazine (g, mmol) | Ammonia (g, mmol) | Solvent & Volume | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.98 (20) | 2.10 (60) | DMF, 30 mL | 100 | 9 | 90.63 | 98.76 | TLC and GC confirmed completion |

| 2 | 2.98 (20) | 2.10 (60) | Methylene dichloride, 30 mL | 100 | 9 | 82.60 | 99.07 | Similar procedure |

| 3 | 14.90 (100) | 10.52 (300) | Acetonitrile, 200 mL | 120 | 7 | 93.79 | - | Scale-up example |

| 10 | 14.90 (100) | 26.3 (750) | Water, 100 mL | 105 | 5 | 90.48 | - | High ammonia excess |

| 11 | 29.80 (200) | 10.52 (300) | Water (400 mL) + G&W total 500 mL | 120-190 | 0.9 (total) | 90.25 | - | Short reaction time with heating ramp |

The method offers mild reaction conditions, high yields (~80-94%), and high purity (above 98% by GC), making it suitable for scale-up and industrial application.

Chloromethylation to Obtain 6-(Chloromethyl)pyridazin-3-amine Hydrochloride

While the patent above focuses on 3-amino-6-chloropyridazine, the chloromethylation at the 6-position to form 6-(chloromethyl)pyridazin-3-amine hydrochloride typically involves introducing a chloromethyl group (-CH2Cl) onto the pyridazine ring.

Though direct detailed procedures for this exact compound are limited in the provided sources, related literature on pyridazine derivatives indicates common chloromethylation methods:

- Reaction of the amino-substituted pyridazine with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

- Conditions often require acidic media to generate the chloromethyl cation intermediate.

- The reaction is controlled to avoid over-chloromethylation or side reactions.

In analogous pyridazine chemistry, the chloromethylation step is performed after selective amination to ensure regioselectivity.

Related Synthetic Routes from Literature

Other synthetic strategies for pyridazine derivatives, which can be adapted for 6-(Chloromethyl)pyridazin-3-amine hydrochloride, include:

- Refluxing hydrazine derivatives with substituted pyridazinones, followed by chlorination steps using phosphorus oxychloride or phosphoryl chloride to introduce chlorine substituents.

- Use of hydrazine hydrate and halogenated reagents to prepare various substituted pyridazines, which can be further functionalized.

However, these methods are more complex and often target different substitution patterns on the pyridazine ring.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The amination step is highly reproducible with scalable conditions and mild temperatures, ensuring good control over product purity and yield.

- Solvent choice affects yield and reaction time; polar aprotic solvents like DMF and acetonitrile favor higher yields.

- The chloromethylation step, while less documented specifically for this compound, is a standard aromatic substitution reaction and should be optimized to avoid side reactions.

- Purification via recrystallization and chromatography is essential to remove unreacted starting materials and side products.

- Analytical techniques such as TLC, GC, and NMR are routinely used to monitor reaction progress and confirm product identity and purity.

Q & A

Advanced Question

Core modifications : Compare chloromethyl vs. methyl or trifluoromethyl analogs (e.g., 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride ).

Substituent effects : Test electron-withdrawing (Cl) vs. donating (NH₂) groups on enzyme inhibition.

3D-QSAR : Use CoMFA or CoMSIA models to map steric/electrostatic contributions.

Tabulate bioactivity data (e.g., IC₅₀, LogP) for trend analysis .

What computational methods predict the interaction of 6-(Chloromethyl)pyridazin-3-amine hydrochloride with biological targets?

Advanced Question

- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., kinases, GPCRs).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

- Pharmacophore modeling (MOE) : Identify critical interaction points (e.g., H-bond donors, hydrophobic pockets) .

How to troubleshoot low yields in chloromethylation reactions?

Basic Question

Common issues and solutions:

- Side reactions : Competing hydrolysis of chloromethyl groups. Use anhydrous conditions (molecular sieves).

- Steric hindrance : Replace bulky substituents with smaller groups (e.g., methyl → H).

- Catalyst choice : Switch from Brønsted acids (HCl) to Lewis acids (ZnCl₂) for regioselectivity .

What analytical techniques differentiate polymorphic forms of this compound?

Advanced Question

- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II).

- DSC/TGA : Identify melting points and thermal stability.

- Solid-state NMR : Resolve hydrogen-bonding networks (e.g., NH⋯Cl interactions) .

How does the chloromethyl group influence reactivity in cross-coupling reactions?

Advanced Question

The CH₂Cl group acts as a leaving group in:

- Suzuki-Miyaura : Replace Cl with aryl/heteroaryl boronic acids (Pd(PPh₃)₄ catalyst).

- Buchwald-Hartwig : Introduce amines via Pd/Xantphos systems.

Monitor reaction progress via TLC (Rf shifts) and GC-MS for byproduct detection .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Question

- Storage : Desiccated at –20°C under argon.

- Stability testing : Monitor via HPLC every 3 months.

- Decomposition signs : Discoloration (yellow → brown) or precipitate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.